molecular formula C10H22N2O B13968837 4-[(Diethylamino)methyl]piperidin-4-ol

4-[(Diethylamino)methyl]piperidin-4-ol

Cat. No.: B13968837
M. Wt: 186.29 g/mol
InChI Key: YQRAVFFTWFRDKD-UHFFFAOYSA-N
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Description

4-[(Diethylamino)methyl]-4-piperidinol is an organic compound with the molecular formula C10H22O1N2 It is a piperidine derivative that features a diethylamino group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Diethylamino)methyl]-4-piperidinol typically involves the reaction of piperidine with diethylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Piperidine} + \text{Diethylamine} + \text{Formaldehyde} \rightarrow \text{4-[(Diethylamino)methyl]-4-piperidinol} ]

Industrial Production Methods: In an industrial setting, the production of 4-[(Diethylamino)methyl]-4-piperidinol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(Diethylamino)methyl]-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.

Scientific Research Applications

4-[(Diethylamino)methyl]-4-piperidinol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(Diethylamino)methyl]-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-(Dimethylamino)piperidine: This compound has a similar structure but features a dimethylamino group instead of a diethylamino group.

    1-Ethyl-4-piperidinol: This compound has an ethyl group attached to the piperidine ring.

Uniqueness: 4-[(Diethylamino)methyl]-4-piperidinol is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific applications and properties.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

4-(diethylaminomethyl)piperidin-4-ol

InChI

InChI=1S/C10H22N2O/c1-3-12(4-2)9-10(13)5-7-11-8-6-10/h11,13H,3-9H2,1-2H3

InChI Key

YQRAVFFTWFRDKD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1(CCNCC1)O

Origin of Product

United States

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